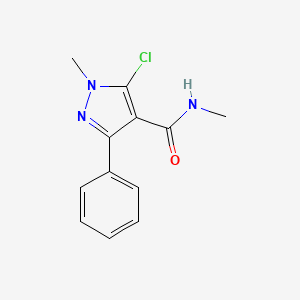

5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

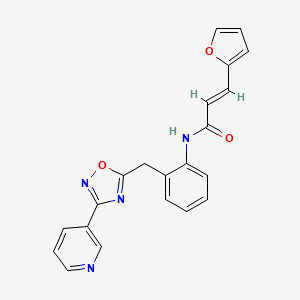

5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide is an organic compound. The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis

The molecular structure of 5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide is C12H12ClN3O . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

- The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride in the presence of dimethyl formamide leads to the formation of 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide, among other products. This illustrates the compound's role in chemical synthesis and reactivity (Khutova et al., 2013).

Antimycobacterial Activity

- 5-Chloropyrazinamide derivatives, including 5-chloro-N-phenylpyrazine-2-carboxamides, show a broad spectrum of in vitro antimycobacterial activity. This is particularly significant against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Zítko et al., 2013).

Utility in Heterocyclic Synthesis

- Compounds like 5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide are used as key intermediates in the synthesis of various heterocyclic compounds. These compounds have significant importance in pharmacological research, indicating their utility in drug development (Fadda et al., 2012).

Building Block for Polyfunctionalized Compounds

- 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a closely related compound, serves as a building block for synthesizing polyfunctionalized heterocyclic compounds. This highlights the potential of similar structures in creating complex molecules for various applications (El‐Mekabaty, 2014).

Antimicrobial Screening

- Some novel series of pyrazole derivatives, including 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide derivatives, have been synthesized and shown to exhibit significant in vitro antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020).

Antitumor Activities

- Synthesis and characterization of compounds like 5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide have led to the discovery of molecules with distinct effective inhibition on cancer cell proliferation, suggesting their potential in cancer research (Liu et al., 2016).

Propiedades

IUPAC Name |

5-chloro-N,1-dimethyl-3-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-14-12(17)9-10(15-16(2)11(9)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQVSTJPKRKWJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2429453.png)

![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-thiazol-2-yl-butyramide](/img/structure/B2429455.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2429456.png)

![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2429461.png)

![5-methyl-7-(3-methylpiperidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2429466.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2429468.png)

![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2429474.png)